molecular formula C11H13NO5 B12074728 Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate CAS No. 340020-41-9

Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate

Cat. No.: B12074728
CAS No.: 340020-41-9
M. Wt: 239.22 g/mol
InChI Key: IVMRZLGAJFAZNT-UHFFFAOYSA-N
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Description

3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER is a complex organic compound with a unique structure that combines elements of pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, dichloromethane, acetonitrile

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-HYDROXY-3-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER
  • 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID METHYL ESTER

Uniqueness

The uniqueness of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

340020-41-9

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydropyrano[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C11H13NO5/c1-2-16-10(14)7-8-6(4-3-5-12-8)17-11(15)9(7)13/h12-13H,2-5H2,1H3

InChI Key

IVMRZLGAJFAZNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)OC2=C1NCCC2)O

Origin of Product

United States

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